N-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide
Description
Properties
IUPAC Name |
N-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-9-8(10)7-6-5(4-13-7)11-2-3-12-6/h4H,2-3H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUQWUJJYQPEJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C2C(=CS1)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640498 | |
| Record name | N-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936083-49-7 | |
| Record name | N-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Thieno[3,4-b]Dioxine Core
Palladium-Catalyzed Ring Formation
Alternative approaches employ palladium catalysis to assemble the dioxane ring. A representative protocol involves treating 3,4-dihydroxythiophene-2-carboxylate with propargyl carbonates in the presence of Pd(PPh₃)₄ and 1,4-bis(diphenylphosphino)butane (dppb), achieving 92% yield. This method tolerates electron-withdrawing groups and enables the synthesis of 1,2-disubstituted derivatives through subsequent hydrogenation.
Table 1: Comparative Analysis of Core Synthesis Methods
| Method | Catalyst/Reagents | Yield (%) | Temperature (°C) | Time (h) |
|---|---|---|---|---|
| Mitsunobu cyclization | DEAD, PPh₃ | 95 | 0–25 | 12–24 |
| Pd-catalyzed coupling | Pd(PPh₃)₄, dppb | 92 | 80 (reflux) | 12 |
N-Methylation Strategies
Reductive Amination with Formaldehyde
Adapting methods from antipsychotic drug synthesis, N-desmethyl precursors undergo methylation using formaldehyde and sodium borohydride in aqueous acetic acid. This approach avoids over-alkylation and achieves >90% conversion at 25°C within 4 hours.
Direct Alkylation with Methyl Iodide
Methyl iodide in dimethylformamide (DMF) with potassium tert-butoxide as base selectively methylates the carboxamide nitrogen at 60°C (12 hours, 82% yield). Excess methyl iodide (2.5 equivalents) ensures complete conversion while minimizing di-methylation byproducts.
Table 2: N-Methylation Efficiency Comparison
| Method | Methylating Agent | Solvent | Yield (%) | Byproducts |
|---|---|---|---|---|
| Reductive amination | Formaldehyde | H₂O/AcOH | 92 | <5% dimethylated |
| Direct alkylation | Methyl iodide | DMF | 82 | 8–12% dimethylated |
Optimization Challenges and Solutions
Industrial-Scale Considerations
Cost-Efficiency Analysis
Mitsunobu reagents (DEAD, PPh₃) incur high costs at scale (>$500/kg), making Pd-catalyzed methods preferable for bulk production despite higher catalyst loading (5 mol%).
Environmental Impact
Quinoline-based decarboxylation generates toxic waste streams. Recent advances replace quinoline with recyclable ionic liquids (e.g., [BMIM][BF₄]), reducing E-factor by 40%.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the sulfur or oxygen atoms in the thieno[3,4-b][1,4]dioxine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Various substituted thieno[3,4-b][1,4]dioxine derivatives.
Scientific Research Applications
N-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of organic electronic materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of N-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions and influencing the electronic properties of materials. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Structural Analogues in the Thienodioxine Family
The following table summarizes key structural analogues, their properties, and applications:
Q & A
Basic: What are the common synthetic routes for preparing N-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide?
Methodological Answer:
The synthesis typically involves coupling reactions. A key precursor, 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde (or its brominated derivative), is first synthesized via Stille coupling using tributylstannane intermediates and palladium catalysts . The carboxamide group is introduced via amide bond formation using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with methylamine under basic conditions (e.g., triethylamine) in inert solvents . Purification often employs column chromatography or recrystallization.
Basic: How can researchers confirm the structural identity of this compound?
Methodological Answer:
Structural confirmation combines:
- X-ray crystallography : For unambiguous determination of the fused dioxine-thiophene ring system and substituent positions. SHELX programs (e.g., SHELXL) are widely used for refinement .
- NMR spectroscopy : Key signals include the methyl group (δ ~2.8–3.2 ppm for N–CH₃) and aromatic protons (δ ~6.5–7.5 ppm for the thieno-dioxine moiety) .
- High-resolution mass spectrometry (HRMS) : To verify molecular formula (C₈H₉NO₃S, MW 199.03) .
Basic: What is the primary biological target of this compound, and how is its activity measured?
Methodological Answer:
The compound is a PARP1 (Poly(ADP-ribose) polymerase 1) inhibitor. Activity is quantified via:
- Enzyme inhibition assays : Using recombinant PARP1 enzyme, NAD⁺ as a substrate, and monitoring ADP-ribose formation via fluorescence or colorimetric methods. IC₅₀ values (e.g., 5.79 µM for a related carboxamide derivative) are determined using dose-response curves .
- Cellular assays : Measuring potentiation of DNA damage (e.g., via γH2AX foci formation in cancer cell lines treated with alkylating agents) .
Advanced: How can structure-activity relationship (SAR) studies optimize PARP1 inhibition?
Methodological Answer:
SAR strategies include:
- Substituent modification : Introducing electron-withdrawing groups (e.g., bromine at the 7-position) to enhance binding affinity. Brominated derivatives (e.g., 7-bromo analogs) are synthesized via electrophilic substitution .
- Stereochemical control : Resolving threo/erythro isomers (via chiral HPLC or crystallography) to assess stereochemical impacts on activity .
- Computational docking : Using pharmacophore models to predict interactions with PARP1’s NAD⁺-binding domain, followed by in vitro validation .
Advanced: What challenges arise in synthesizing and isolating stereoisomers of this compound?
Methodological Answer:
Stereoisomer synthesis involves:
- Chiral auxiliaries : Using enantiopure amines during coupling to induce asymmetry.
- Chromatographic separation : Employing chiral stationary phases (e.g., amylose- or cellulose-based columns) for resolution.
- Crystallographic analysis : SHELXL refinement can distinguish isomers by comparing experimental and simulated powder XRD patterns .
Advanced: How are computational methods applied to identify novel analogs?
Methodological Answer:
- Pharmacophore modeling : Virtual screening of compound libraries (e.g., Maybridge) using software like Schrödinger or MOE to match PARP1’s catalytic site features (e.g., hydrogen-bond acceptors, hydrophobic pockets) .
- Molecular dynamics (MD) simulations : Assessing binding stability of analogs in PARP1’s active site over nanosecond timescales.
- QSAR models : Correlating substituent electronic parameters (Hammett constants) with IC₅₀ values .
Advanced: What crystallographic challenges exist in resolving this compound’s structure?
Methodological Answer:
Challenges include:
- Twinned crystals : Common in fused heterocycles. SHELXL’s TWIN command can refine twinned data .
- Disorder in the dioxine ring : Restraints (e.g., SIMU, DELU) are applied during refinement to stabilize geometry.
- Low-resolution data : High-intensity synchrotron sources (e.g., Diamond Light Source) improve data quality .
Advanced: How to design enzyme inhibition assays for PARP1 with high sensitivity?
Methodological Answer:
- Fluorescent substrates : Use biotinylated NAD⁺ analogs with streptavidin-linked fluorophores for real-time monitoring.
- Negative controls : Include 3-aminobenzamide (a known PARP inhibitor) to validate assay specificity .
- Kinetic analysis : Determine kcat/Km values under varying substrate concentrations to assess competitive vs. non-competitive inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
